molecular formula C7H8O2S B1598721 2-(5-methylthiophen-2-yl)acetic Acid CAS No. 70624-30-5

2-(5-methylthiophen-2-yl)acetic Acid

Cat. No.: B1598721
CAS No.: 70624-30-5
M. Wt: 156.2 g/mol
InChI Key: PGLXPQAKVJMSMN-UHFFFAOYSA-N
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Description

2-(5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)acetic acid typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where 5-methylthiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar acylation and hydrolysis reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-methylthiophen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)acetic acid involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit voltage-gated sodium and calcium channels, which are important in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-carboxylic acid
  • 2-Acetyl-5-methylthiophene
  • 3-Methylthiophene-2-carboxylic acid

Uniqueness

2-(5-methylthiophen-2-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXPQAKVJMSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403958
Record name 2-(5-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70624-30-5
Record name 2-(5-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methylthiophen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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